molecular formula C24H21NO6 B12197410 2-(3-Benzamidophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

2-(3-Benzamidophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

Cat. No.: B12197410
M. Wt: 419.4 g/mol
InChI Key: OFBVHEVLHLFECQ-UHFFFAOYSA-N
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Description

2-(3-Benzamidophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide group, a phenyl ring, and a dimethoxybenzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzamidophenyl)-2-oxoethyl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One possible route could include:

    Formation of Benzamide Group: Starting with a suitable benzoyl chloride and reacting it with an amine to form the benzamide.

    Introduction of the Phenyl Ring: Coupling reactions such as Suzuki or Heck coupling to introduce the phenyl ring.

    Formation of the Dimethoxybenzoate Moiety: Esterification reactions involving 3,4-dimethoxybenzoic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigating interactions with enzymes or receptors.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Benzamidophenyl)-2-oxoethyl 3,4-dimethoxybenzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Benzamidophenyl)-2-oxoethyl benzoate: Lacks the methoxy groups.

    2-(3-Benzamidophenyl)-2-oxoethyl 4-methoxybenzoate: Contains a single methoxy group.

Uniqueness

The presence of two methoxy groups in 2-(3-Benzamidophenyl)-2-oxoethyl 3,4-dimethoxybenzoate may confer unique electronic and steric properties, potentially enhancing its reactivity and interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

[2-(3-benzamidophenyl)-2-oxoethyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H21NO6/c1-29-21-12-11-18(14-22(21)30-2)24(28)31-15-20(26)17-9-6-10-19(13-17)25-23(27)16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,25,27)

InChI Key

OFBVHEVLHLFECQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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